2,2-Difluoroethyl trifluoroacetate
Overview
Description
2,2-Difluoroethyl trifluoroacetate is a chemical compound with the molecular formula C4H2F6O2. It is an ester derived from trifluoroacetic acid and 2,2-difluoroethanol. This compound is known for its unique properties, including high volatility and significant reactivity, making it useful in various chemical processes and industrial applications.
Scientific Research Applications
2,2-Difluoroethyl trifluoroacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester substrates.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
Target of Action
The primary targets of 2,2-Difluoroethyl trifluoroacetate are heteroatom nucleophiles, including thiols, amines, and alcohols . These nucleophiles play a crucial role in various biochemical reactions, serving as the reactive sites in many enzymes and proteins.
Mode of Action
This compound interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the use of a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods .
Pharmacokinetics
The compound’s lipophilic nature and the presence of fluorine atoms, which can impart metabolic stability , suggest that it may have favorable bioavailability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,2-Difluoroethyl trifluoroacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the formation of intermediate complexes that facilitate the biochemical transformation of the compound .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it has been observed to modulate cell signaling pathways, which can lead to changes in cell behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to either inhibition or activation of their functions. For example, it has been shown to inhibit certain enzymes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver hypertrophy and other toxicological responses . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent transformation into other metabolites . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its role in modulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoroethyl trifluoroacetate can be synthesized through the esterification of trifluoroacetic acid with 2,2-difluoroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of trifluoroacetic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified ester is collected and stored under appropriate conditions to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethyl trifluoroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and a strong acid or base to yield trifluoroacetic acid and 2,2-difluoroethanol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.
Common Reagents and Conditions
Hydrolysis: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide), reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions, low temperature.
Substitution: Nucleophiles (amines, thiols), appropriate solvents (e.g., dichloromethane), ambient temperature.
Major Products Formed
Hydrolysis: Trifluoroacetic acid and 2,2-difluoroethanol.
Reduction: 2,2-Difluoroethanol.
Substitution: Corresponding amides or thioesters.
Comparison with Similar Compounds
2,2-Difluoroethyl trifluoroacetate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl trifluoroacetate: Similar in structure but with three fluorine atoms on the ethyl group instead of two. It has different reactivity and applications.
Ethyl trifluoroacetate: Lacks the fluorine atoms on the ethyl group, resulting in different chemical properties and reactivity.
Methyl trifluoroacetate: Contains a methyl group instead of an ethyl group, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of fluorine atoms, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
2,2-difluoroethyl 2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O2/c5-2(6)1-11-3(10)4(7,8)9/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWFYLLCVNOHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631332 | |
Record name | 2,2-Difluoroethyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-84-5 | |
Record name | 2,2-Difluoroethyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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